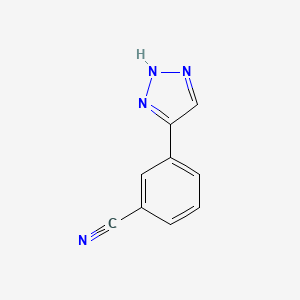

3-(2H-1,2,3-Triazol-4-yl)benzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2H-triazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEOJKCYXGSBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460811 | |

| Record name | 3-(2H-1,2,3-Triazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550364-01-7 | |

| Record name | 3-(2H-1,2,3-Triazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2h 1,2,3 Triazol 4 Yl Benzonitrile and Analogues

Strategic Approaches to 1,2,3-Triazole Ring Formation in Benzonitrile (B105546) Contexts

The synthesis of 1,2,3-triazole-containing benzonitrile derivatives, such as 3-(2H-1,2,3-Triazol-4-yl)benzonitrile, leverages highly efficient and regioselective cycloaddition reactions. The two premier methods for constructing the triazole ring are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). These reactions, starting from an azide (B81097) (e.g., 3-azidobenzonitrile) and an alkyne (e.g., ethynylbenzene or a substituted alkyne), provide complementary access to either 1,4- or 1,5-disubstituted 1,2,3-triazole regioisomers, respectively. acs.orgnih.govorganic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols for 1,4-Disubstituted 1,2,3-Triazoles

The CuAAC reaction is a cornerstone of "click chemistry," celebrated for its reliability, mild reaction conditions, and exceptional regioselectivity in producing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govwikipedia.org This transformation unites a terminal alkyne and an organic azide, such as 3-azidobenzonitrile, to exclusively form the 1,4-isomer. nih.govnih.gov Unlike the uncatalyzed thermal Huisgen cycloaddition which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed process proceeds at or near room temperature with a dramatic rate acceleration. nih.govnih.govacs.org

The catalytic cycle of the CuAAC reaction relies on a copper(I) species. wikipedia.org While Cu(I) salts like copper(I) iodide (CuI) can be used directly, it is often more convenient and effective to generate the active Cu(I) catalyst in situ from more stable and soluble copper(II) precursors such as copper(II) sulfate (B86663) (CuSO₄·5H₂O) or copper(II) chloride (CuCl₂). nih.govbeilstein-journals.org This reduction is typically accomplished using a mild reducing agent, with sodium ascorbate (B8700270) being the most common choice. nih.govnih.gov

The choice of copper source can influence reaction efficiency. Studies comparing various Cu(I) and Cu(II) salts have shown that while most are effective, factors like solubility and the presence of coordinating anions can affect the catalytic activity. beilstein-journals.org For instance, in the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives, a system of CuSO₄·5H₂O with sodium ascorbate in a t-butanol/water mixture proved effective for the cycloaddition of 3-azidobenzonitrile. nih.gov

Table 1: Comparison of Common Copper Catalyst Systems for CuAAC

| Copper Source | Common Reducing Agent | Typical Conditions | Advantages |

| CuSO₄·5H₂O | Sodium Ascorbate | Aqueous or mixed aqueous/organic solvents, Room Temp. | Readily available, highly soluble in water, reliable in situ generation of Cu(I). nih.govnih.gov |

| CuI | None (Directly used) | Organic solvents (e.g., Cyrene™, DCM, Dioxane), Room Temp. to 30°C. | Direct use of Cu(I) source, effective in various organic media. beilstein-journals.org |

| CuCl₂ | Sodium Ascorbate | Organic or aqueous media. | Good solubility, effective precursor for Cu(I). beilstein-journals.org |

| Copper Nanoparticles | None | Various solvents. | Heterogeneous catalyst, potential for recyclability. |

| [Cu(CH₃CN)₄]PF₆ | None (Directly used) | Organic solvents. | Soluble in organic solvents, well-defined Cu(I) source. |

This table provides a summary of frequently used copper sources and their general characteristics in CuAAC reactions.

The performance of the CuAAC is significantly enhanced by the use of ligands and the appropriate choice of solvent. Ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state, preventing disproportionation to Cu(0) and Cu(II), and protecting the catalyst from atmospheric oxygen. nih.govjenabioscience.com Water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and sulfonated bathophenanthroline (B157979) are particularly valuable for bioconjugation reactions in aqueous media. nih.govjenabioscience.com

The solvent system affects reactant solubility and reaction rates. The CuAAC is remarkably versatile and can be performed in a wide array of solvents, including mixtures of water and t-butanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). nih.govbeilstein-journals.org Recent studies have also explored greener, biomass-derived solvents like Cyrene™, which has demonstrated high efficiency for click reactions. beilstein-journals.org The choice of solvent is often dictated by the solubility of the specific benzonitrile substrates and azide partners.

Table 2: Effect of Ligands and Solvents on CuAAC Reactions

| Factor | Examples | Role and Impact on the Reaction |

| Ligands | THPTA, TBTA, Bathophenanthroline derivatives | Stabilize the Cu(I) catalytic species, prevent oxidation, increase reaction rates, and improve catalyst turnover. nih.govjenabioscience.com |

| Solvent Systems | t-BuOH/H₂O, DMF, DMSO, CH₂Cl₂, Cyrene™ | Affects solubility of reactants and catalyst. Can influence reaction kinetics. Aqueous systems are common for biological applications, while organic solvents are used for general synthesis. nih.govbeilstein-journals.org |

This table summarizes the functions and common examples of ligands and solvents used to optimize CuAAC protocols.

A defining characteristic of the CuAAC is its exceptional regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.org This outcome is a direct consequence of the reaction mechanism, which is distinct from the concerted pathway of the thermal Huisgen cycloaddition. wikipedia.org The currently accepted mechanism involves the initial formation of a copper(I) acetylide from the terminal alkyne. wikipedia.orgnih.gov This copper acetylide then reacts with the azide, passing through a six-membered copper-containing intermediate before reductive elimination furnishes the stable 1,4-triazole product. acs.org

Density Functional Theory (DFT) calculations have corroborated this mechanism, showing that the coordination of the copper catalyst to the alkyne fundamentally alters the reaction pathway from a one-step concerted process to a stepwise, polar mechanism. nih.govrsc.orgresearchgate.net The calculations confirm that the reaction path leading to the 1,4-regioisomer is significantly lower in activation energy compared to the path that would lead to the 1,5-isomer, explaining the observed high selectivity. rsc.orgresearchgate.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazoles

As a powerful complement to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a direct and highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. acs.orgnih.govacs.org This methodology is crucial for accessing the alternative triazole regioisomer of benzonitrile-containing compounds, which is not accessible via copper catalysis. organic-chemistry.org Unlike CuAAC, the RuAAC can also engage internal alkynes, leading to fully substituted 1,2,3-triazoles. nih.govresearchgate.net

The mechanism of RuAAC is proposed to proceed through the formation of a six-membered ruthenacycle intermediate via oxidative coupling of the azide and alkyne. nih.govresearchgate.net The initial carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide, which ultimately dictates the 1,5-regioselectivity. nih.gov

The most effective catalysts for the RuAAC are ruthenium(II) complexes containing a pentamethylcyclopentadienyl (Cp) ligand. acs.orgnih.gov Common catalyst precursors include CpRuCl(PPh₃)₂, CpRuCl(COD) (COD = 1,5-cyclooctadiene), and the tetramer [CpRuCl]₄. nih.govacs.orgmdpi.com The choice of catalyst can influence the required reaction conditions; for example, complexes with labile ligands like COD often require lower temperatures than the more stable bis(triphenylphosphine) complexes. nih.gov

RuAAC reactions are typically conducted in aprotic solvents such as toluene, benzene (B151609), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). acs.orgnih.gov The reaction must be carried out under an inert atmosphere, as it is sensitive to atmospheric oxygen. nih.gov While some substrates react at room temperature, elevated temperatures (ranging from 45 °C to 110 °C) are often necessary to achieve high conversion. acs.orgnih.gov Microwave irradiation has been shown to be particularly effective for reactions involving less reactive substrates like aryl azides, leading to higher yields and significantly shorter reaction times. acs.org

Table 3: Common Ruthenium Catalyst Precursors for RuAAC

| Catalyst Precursor | Typical Solvent(s) | Typical Temperature | Key Characteristics |

| CpRuCl(PPh₃)₂ | Benzene, Toluene, THF | 60-80°C | One of the first and most widely used catalysts for RuAAC. nih.govmdpi.com |

| CpRuCl(COD) | DCE, Toluene, THF | Room Temp. to 50°C | Highly active catalyst, often effective at lower temperatures due to the labile COD ligand. mdpi.comnih.gov |

| [Cp*RuCl]₄ | DMF | 90-110°C (Microwave) | Very active, especially effective for challenging aryl azides under microwave conditions. acs.org |

This table outlines prominent ruthenium catalysts used for the synthesis of 1,5-disubstituted 1,2,3-triazoles and their typical reaction parameters.

Mechanistic Insights into RuAAC for Triazole Synthesis

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful complement to the more common copper-catalyzed "click chemistry" (CuAAC). While CuAAC reactions yield 1,4-disubstituted 1,2,3-triazoles, RuAAC regioselectively produces 1,5-disubstituted isomers. organic-chemistry.org This distinct regioselectivity stems from a fundamentally different reaction mechanism.

The catalytic cycle is believed to proceed not through a metal acetylide intermediate, but via an oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate. organic-chemistry.org In this step, the first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. This is followed by a reductive elimination step, which is rate-determining, to release the 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst. organic-chemistry.org Density Functional Theory (DFT) calculations have provided support for this mechanistic pathway. organic-chemistry.org Pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes are particularly effective catalysts for this transformation, which can accommodate both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.org

Organocatalytic and Metal-Free Triazole Synthesis Routes

In a move towards more sustainable and environmentally benign chemical processes, significant research has focused on the development of organocatalytic and metal-free routes for synthesizing 1,2,3-triazoles. These methods circumvent the use of potentially toxic and expensive metal catalysts, which can contaminate the final products. Organocatalysis, utilizing small organic molecules to accelerate reactions, has emerged as an efficient and green alternative for promoting the Huisgen 1,3-dipolar cycloaddition.

The amino acid L-proline has been identified as an efficient and versatile organocatalyst in the synthesis of various heterocyclic compounds, including triazoles. researchgate.net Its unique structure allows it to act as a Lewis base, facilitating [3+2] cycloaddition reactions. For instance, L-proline has been successfully used to catalyze the one-step synthesis of 4,5-diaryl-2H-1,2,3-triazoles from heteroaryl cyanostilbenes and sodium azide. nih.gov In this context, L-proline acts as a Lewis base catalyst for the cycloaddition of the azide across the cyanostilbene double bond. nih.gov This approach offers an environmentally friendly procedure with good yields and shorter reaction times compared to uncatalyzed thermal methods. nih.gov While not a direct alkyne-azide cycloaddition, this demonstrates the principle of using amino acids to facilitate the core cycloaddition step in triazole ring formation.

The choice of solvent plays a critical role in organocatalytic and metal-free triazole synthesis, with aprotic polar solvents often being crucial for reaction success. Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are frequently employed. acs.orgbeilstein-journals.org

DMSO, in particular, has been shown to be highly effective. acs.org Its superiority is attributed to its ability to increase the solubility of reagents, such as inorganic bases like cesium carbonate (Cs₂CO₃), which significantly enhances the efficacy of heterogeneous reactions. acs.org In a Cs₂CO₃-mediated synthesis of multisubstituted 1,2,3-triazoles, changing the solvent to DMSO resulted in a 95% yield, compared to 73% in DMF, demonstrating its significant impact. acs.org As a polar coordinating solvent, DMSO can facilitate the formation of key intermediates and stabilize transition states, thereby promoting the desired cycloaddition pathway under mild conditions. acs.orgnih.gov The use of such solvents is a key parameter in optimizing metal-free synthetic protocols.

Microwave-Assisted and Ultrasound-Irradiation Enhanced Syntheses

The application of non-conventional energy sources, such as microwave irradiation and ultrasound, has revolutionized the synthesis of 1,2,3-triazoles. These techniques offer significant advantages over conventional heating methods, including dramatic reductions in reaction times, improved yields, and enhanced energy efficiency, contributing to greener synthetic protocols.

Microwave and ultrasound irradiation accelerate chemical reactions by providing energy to the system more efficiently than conventional heating. Microwave heating involves direct energy transfer to polar molecules, leading to rapid temperature increases throughout the reaction volume. Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates.

These methods consistently lead to significantly accelerated reaction kinetics and higher product yields. For example, ultrasound irradiation has been used to synthesize 1,2,4-triazolo[1,5-a]pyrimidines in just 5-17 minutes with excellent yields, a substantial improvement over conventional thermal methods. Another study on triazole-thiazolidin-4-one hybrids saw reaction times drop from several hours to just 30 minutes with yields increasing to over 83% under ultrasound. The data below illustrates the typical enhancements achieved.

| Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating (Coumarin-based Triazoles) | Not Specified | 68-79% | nih.gov |

| Microwave Irradiation (Coumarin-based Triazoles) | Not Specified | 80-90% | nih.gov |

| Conventional Heating (Triazole-Thiazole Hybrids) | Several Hours | Not Specified | |

| Ultrasound Irradiation (Triazole-Thiazole Hybrids) | 30 minutes | 83-85% | |

| Conventional Heating (Triazole Derivatives) | 8 hours | Not Specified | |

| Microwave Irradiation (Triazole Derivatives) | 12 minutes | Higher Yields |

The efficiency of microwave and ultrasound assistance is particularly valuable in the context of one-pot and multi-component reactions (MCRs). These strategies, which combine multiple reaction steps into a single operation without isolating intermediates, are highly atom-economical and reduce waste.

Microwave irradiation has been successfully applied to the one-pot, three-component synthesis of various 1,2,3-triazole derivatives. For example, a method involving the in situ generation of aryl azides from aryldiazonium salts, followed by a copper-catalyzed cycloaddition with a terminal alkyne, was efficiently conducted in water under microwave heating at 65°C. Similarly, a metal-free MCR for synthesizing N-unsubstituted-1,2,3-triazoles using an organocatalyst was effectively carried out under microwave conditions.

Ultrasound irradiation also facilitates multicomponent synthesis. A notable example is the synthesis of 1,4-disubstituted 1,2,3-triazoles from an alkyl halide, sodium azide, and a terminal alkyne in water. This one-pot process, promoted by a copper(I) complex under ultrasonic conditions, features low catalyst loading, operational simplicity, and dramatically reduced reaction times from hours to minutes.

Formation of the Benzonitrile Moiety and its Integration

The successful synthesis of this compound hinges on the preparation of suitable benzonitrile-containing precursors and their effective coupling to form the triazole ring.

Coupling Strategies for Triazole and Benzonitrile Fragments

The assembly of the this compound scaffold can be approached through several coupling strategies. A prevalent method involves a two-step sequence: first, the synthesis of the 4-(3-cyanophenyl)-1H-1,2,3-triazole intermediate, followed by the regioselective substitution at the N2 position of the triazole ring.

The initial formation of 4-(3-cyanophenyl)-1H-1,2,3-triazole can be accomplished via a [3+2] cycloaddition reaction between 3-ethynylbenzonitrile (B71010) and an azide source, such as sodium azide or trimethylsilyl (B98337) azide. This reaction can be performed under metal-free conditions or catalyzed by various metals to enhance regioselectivity towards the 1,4-isomer.

Once the 4-(3-cyanophenyl)-1H-1,2,3-triazole is obtained, the crucial step is the regioselective introduction of a substituent at the N2 position. Direct alkylation or arylation of the NH-triazole often yields a mixture of N1 and N2 isomers. However, reaction conditions can be optimized to favor the N2 product. For example, the use of specific bases, solvents, and catalysts, such as gold-catalyzed reactions with vinyl ethers, can promote N2-selectivity.

Alternative direct approaches to 2,4-disubstituted-1,2,3-triazoles include the reaction of α,α-dichlorotosylhydrazones with primary amines and the copper-catalyzed reaction of alkynes, trimethylsilyl azide, and ethers, where the regioselectivity can be influenced by the amount of copper catalyst used. nih.gov Furthermore, the reaction of geminal diazides with organic hydrazines provides a direct route to N2-alkyl and N2-aryl-1,2,3-triazoles. nih.gov

Chemo- and Regioselective Considerations in Synthesis

Achieving the desired 2,4-disubstitution pattern with high fidelity requires careful consideration of chemo- and regioselectivity throughout the synthetic sequence.

Controlling Substitution Patterns on the Triazole Ring

The primary challenge in synthesizing 2,4-disubstituted-1,2,3-triazoles is controlling the regioselectivity of the final substitution or cyclization step. When starting from a 4-aryl-1H-1,2,3-triazole, the N-alkylation or N-arylation step is critical. The ratio of N1 to N2 isomers is influenced by several factors:

Steric Hindrance: Bulky substituents at the C4 and C5 positions of the triazole ring can influence the site of N-substitution.

Electronic Effects: The electronic nature of the substituents on the triazole ring and the incoming electrophile can affect the nucleophilicity of the N1 and N2 atoms.

Reaction Conditions: The choice of base, solvent, temperature, and catalyst can significantly impact the regiochemical outcome. For instance, in the alkylation of 1H-1,2,4-triazoles, weak bases tend to favor the N1-alkylated product. researchgate.net In contrast, TfOH-catalyzed reactions of indazoles with diazo compounds have been shown to be highly selective for N2-alkylation. rsc.org

Direct synthetic methods that inherently favor the 2,4-disubstituted pattern are highly desirable. For example, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF has been shown to produce 2-substituted-4-bromo-1,2,3-triazoles regioselectively. organic-chemistry.org Subsequent functionalization at the 4-position can then lead to the desired product.

| Triazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| 4-Phenyl-1H-1,2,3-triazole | Ethyl bromoacetate | K2CO3 | DMF | Mixture | General observation |

| 4-Phenyl-1H-1,2,3-triazole | Ethyl vinyl ether | AuCl(PPh3)/AgOTf | DCE | N2 selective | nih.gov |

| 1H-1,2,3-triazole | Primary alkyl halides | TBAF | - | N1 selective | jst.go.jp |

Minimizing By-product Formation

By-product formation can significantly reduce the yield and complicate the purification of the desired 2,4-disubstituted triazole. Common side reactions include the formation of the undesired N1-isomer during N-substitution. As discussed, careful optimization of reaction conditions is crucial to minimize this.

Another potential source of by-products is the Dimroth rearrangement, an isomerization reaction that can occur in 1,2,3-triazoles, leading to a scrambling of the ring atoms. This rearrangement is typically promoted by heat or acidic/basic conditions and can lead to the formation of thermodynamically more stable isomers. While less common in the synthesis of simple 2,4-diaryl-1,2,3-triazoles, it is a possibility that should be considered, especially under harsh reaction conditions.

In multicomponent reactions, the formation of homocoupling products or other undesired reaction pathways can also lead to by-products. For example, in copper-catalyzed reactions, the presence of residual strong base from a previous step has been observed to lead to the formation of a by-product derived from the reaction of the azide with two equivalents of the alkyne. nih.gov Careful control of stoichiometry and reaction conditions is therefore essential.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is an important consideration for developing sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, alternative energy sources, and recyclable catalysts.

The use of water as a solvent for triazole synthesis, particularly in CuAAC reactions, is a well-established green approach. rsc.org More recently, biodegradable solvents like Cyrene™ have been successfully employed, allowing for product isolation by simple precipitation in water, thereby avoiding extractions with organic solvents. jst.go.jp Deep eutectic solvents (DES) and ionic liquids have also been explored as environmentally benign reaction media. beilstein-journals.org

Alternative energy sources such as ultrasound and microwave irradiation can significantly enhance reaction rates, reduce reaction times, and often lead to higher yields. nih.govresearchgate.netacs.org Ultrasound-assisted synthesis, for example, has been successfully applied to the synthesis of 1,4-disubstituted-1,2,3-triazoles in water. acs.org

The development of heterogeneous and recyclable catalysts is another cornerstone of green chemistry. Supported copper catalysts, for instance on natural polymers, have been shown to be effective in ultrasound-assisted click reactions and can be recovered and reused. nih.gov Similarly, ZnO nanoparticles have been reported as a reusable catalyst for the regioselective synthesis of 1,4-disubstituted triazoles. rsc.org

| Reaction Type | Green Principle | Conditions | Yield | Reference |

|---|---|---|---|---|

| CuAAC | Alternative Solvent | Water, Ultrasound | Up to 93% | acs.org |

| CuAAC | Biodegradable Solvent | Cyrene™ | Good yields | jst.go.jp |

| CuAAC | Recyclable Catalyst | Copper on chitosan/shilajit, Ultrasound | High efficiency | nih.gov |

| Click Reaction | Recyclable Catalyst | ZnO-CTAB nanocrystals, Water | Excellent yields | rsc.org |

Utilization of Environmentally Benign Solvents and Reagents

The selection of solvents and reagents plays a pivotal role in the environmental impact of a chemical synthesis. Traditional methods for the synthesis of 1,2,3-triazoles often rely on conventional organic solvents that are toxic, volatile, and difficult to dispose of. In contrast, green chemistry promotes the use of safer alternatives. rsc.org

Recent advancements have demonstrated the feasibility of synthesizing substituted triazoles, including benzonitrile analogues, in environmentally benign solvent systems. Water, being non-toxic, non-flammable, and readily available, stands out as an ideal green solvent. consensus.app The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" and a primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles, has been successfully performed in aqueous media. consensus.appresearchgate.net For instance, the synthesis of a 3-cyanophenyl-substituted 1,2,3-triazole, a close analogue of the title compound, has been reported in water, showcasing the viability of this green approach. researchgate.net

Beyond water, other green solvents have been explored. Glycerol, a biodegradable and non-toxic solvent, has been employed for the one-pot, three-component synthesis of 1,2,3-triazoles. consensus.app Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also gaining traction as green reaction media due to their low volatility, thermal stability, and recyclability. consensus.app Furthermore, solvent-free reaction conditions, often facilitated by techniques such as ball-milling, represent a significant step towards minimizing solvent waste. rsc.org

The use of less hazardous reagents is another critical aspect. This includes the in-situ generation of potentially explosive organic azides to avoid their isolation and handling. rsc.org The development of catalytic systems that are efficient and can be recycled also contributes to a greener synthetic process.

The following table summarizes representative data for the synthesis of a 3-cyanophenyl-substituted 1,2,3-triazole in an environmentally benign solvent system.

| Entry | Alkyne | Azide | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Ethynylbenzonitrile | Benzyl Azide | CuI | Water | Room Temp. | 12 | 92 | researchgate.net |

Waste Minimization and Atom Economy

The principles of waste minimization and high atom economy are central to green synthetic design. primescholars.com Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com

The synthesis of this compound and its analogues via the CuAAC reaction is inherently atom-economical. The 1,3-dipolar cycloaddition of an azide with an alkyne is an addition reaction, meaning that all the atoms of the reactants are incorporated into the triazole product. This contrasts sharply with many other chemical transformations that generate stoichiometric byproducts, leading to significant waste.

Waste minimization extends beyond atom economy to include the reduction of solvent use, purification materials, and energy consumption. The use of catalytic rather than stoichiometric reagents is a key strategy for waste reduction. In the context of triazole synthesis, the development of highly efficient copper catalysts that can be used in low loadings and potentially recycled is crucial. rsc.org

The environmental impact of a chemical process can be quantified using metrics such as the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. A lower E-factor signifies a greener process. Methodologies for copper-catalyzed azide-alkyne cycloadditions in reusable and safe reaction media, such as Polarclean/water mixtures, have been developed, demonstrating very low E-factors in the range of 2.6–3.7. rsc.org This indicates a significant reduction in waste generation compared to traditional synthetic methods.

The table below illustrates the concept of atom economy for the ideal synthesis of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)benzonitrile.

| Reactant 1 | Reactant 2 | Product | Byproducts | Atom Economy (%) |

| 3-Ethynylbenzonitrile (C₉H₅N) | Benzyl Azide (C₇H₇N₃) | 3-(1-benzyl-1H-1,2,3-triazol-4-yl)benzonitrile (C₁₆H₁₂N₄) | None | 100% |

By focusing on these advanced synthetic methodologies, the production of this compound and its analogues can be achieved in a more sustainable and environmentally responsible manner, aligning with the principles of green chemistry.

Advanced Spectroscopic and Structural Characterization of 3 2h 1,2,3 Triazol 4 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom is mapped, while 2D NMR techniques confirm the connectivity between these atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the triazole and benzonitrile (B105546) rings. The 2H-1,2,3-triazole tautomer possesses a C₂v symmetry in its parent form, which is broken by the substitution of the benzonitrile group. nih.gov The proton on the C5 position of the triazole ring is anticipated to appear as a singlet in a region characteristic of azole protons. The protons of the 3-cyanophenyl group will present as a complex multiplet pattern in the aromatic region, corresponding to an ABCD spin system.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the triazole ring carbons are particularly diagnostic for the tautomeric form. Computational studies and analysis of related structures are invaluable for the precise assignment of these shifts. acs.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are estimated based on computational studies of 2H-1,2,3-triazole and known substituent effects. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Triazole C5-H | 8.0 - 8.5 | - |

| Triazole C4 | - | 145 - 150 |

| Triazole C5 | - | 130 - 135 |

| Benzonitrile C1 | - | 132 - 136 |

| Benzonitrile C2 | 8.1 - 8.3 | 130 - 133 |

| Benzonitrile C3 | - | 112 - 115 |

| Benzonitrile C4 | 7.8 - 8.0 | 134 - 137 |

| Benzonitrile C5 | 7.6 - 7.8 | 129 - 132 |

| Benzonitrile C6 | 8.0 - 8.2 | 131 - 134 |

| Nitrile (CN) | - | 117 - 120 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between adjacent protons. For the benzonitrile moiety, COSY would reveal the coupling network between the aromatic protons, helping to delineate the substitution pattern.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms. It would definitively link the triazole C5-H proton signal to its corresponding carbon atom and each aromatic proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the triazole C5-H proton and the triazole C4 carbon, as well as the benzonitrile C1 carbon. Furthermore, correlations from the benzonitrile protons to the nitrile carbon would solidify the assignment of the quaternary carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational spectra are dominated by features characteristic of the triazole ring and the nitrile group. The nitrile (C≡N) stretching vibration is one of the most distinct and easily identifiable bands in the IR spectrum, typically appearing in a region with few other absorptions. nih.gov

The 1,2,3-triazole ring exhibits a series of characteristic vibrations. Theoretical calculations on 1H- and 2H-1,2,3-triazoles have facilitated the assignment of these complex modes, which involve stretching and bending of the C-N, N-N, and C-H bonds within the ring. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are based on computational studies of 2H-1,2,3-triazole and known group frequencies. nih.govresearchgate.net Experimental values may differ based on solid-state effects and intermolecular interactions.)

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch | IR | ~3150 | Stretching of the N-H bond on the triazole ring. |

| C-H Stretch (Aromatic) | IR, Raman | 3100 - 3000 | Stretching of C-H bonds on the benzonitrile ring. |

| C-H Stretch (Triazole) | IR, Raman | ~3120 | Stretching of the C-H bond on the triazole ring. |

| Nitrile (C≡N) Stretch | IR, Raman | 2240 - 2220 | Strong, sharp band characteristic of the nitrile group. |

| Ring Stretching (Triazole) | IR, Raman | 1550 - 1400 | Multiple bands from C=N, N=N, C-N stretching. |

| Ring Stretching (Benzene) | IR, Raman | 1600 - 1450 | C=C stretching vibrations within the aromatic ring. |

| C-H In-plane Bending | IR, Raman | 1300 - 1000 | Bending vibrations of C-H bonds. |

| Ring Breathing (Triazole) | Raman | 1000 - 900 | Symmetric expansion and contraction of the triazole ring. |

| C-H Out-of-plane Bending | IR | 900 - 675 | Bending vibrations of aromatic C-H bonds. |

While the core structure of this compound is largely planar, vibrational spectroscopy can offer insights into the rotational orientation (conformation) between the triazole and benzonitrile rings. The relative planarity of the two rings influences the degree of π-conjugation, which can subtly shift the frequencies and intensities of certain vibrational modes, particularly those associated with the inter-ring C-C bond and the aromatic systems. Comparing experimental spectra with quantum chemical calculations for different dihedral angles can help determine the most stable conformation in the solid state or in solution. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₆N₄), the expected exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

The fragmentation of 1,2,3-triazoles under mass spectrometry conditions is well-documented and often involves the characteristic loss of a molecule of nitrogen (N₂, 28 Da). rsc.org This cleavage of the triazole ring is a key diagnostic fragmentation pathway. Subsequent fragmentation would involve the benzonitrile moiety.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Nominal) | Proposed Fragment | Fragmentation Pathway |

| 170 | [M]⁺ | Molecular Ion |

| 142 | [M - N₂]⁺ | Loss of dinitrogen from the triazole ring. |

| 116 | [C₈H₄N]⁺ | Loss of HCN from the [M - N₂]⁺ fragment. |

| 102 | [C₇H₄N]⁺ | Fragmentation of the benzonitrile ring. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data has been published for this compound.

Fragmentation Pathways and Structural Insights

Specific fragmentation data for this compound is not available. General fragmentation of 1,2,3-triazoles often involves an initial loss of a stable nitrogen molecule (N₂).

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases.

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

Without a solved crystal structure, the precise bond lengths, angles, and torsional angles for this specific molecule remain undetermined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

Details on the crystal packing and specific intermolecular forces governing the solid-state structure of this compound are not available.

Computational Chemistry and Theoretical Investigations of 3 2h 1,2,3 Triazol 4 Yl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. Calculations are typically performed using functionals like Becke's-3-parameter-Lee-Yang-Parr (B3LYP) combined with appropriate basis sets, such as 6-31+g(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost researchgate.netnih.gov.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the energy of the lowest electronic excitation irjweb.comschrodinger.com. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions irjweb.com.

In a computational study on the analogous compound 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, DFT calculations were used to determine its FMO energies researchgate.net. The HOMO iso-surface was found to be distributed over the triazole moiety and its attached aromatic ring, while the LUMO was localized on the benzonitrile (B105546) portion of the molecule researchgate.net. This distribution indicates that an intramolecular charge transfer occurs from the triazole region to the benzonitrile region upon electronic excitation.

The calculated energy values and the resulting global reactivity descriptors for this related compound provide a model for what could be expected for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile researchgate.net.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Triazole Derivative

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.00 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.89 |

| HOMO-LUMO Energy Gap | ΔE | 5.11 |

Data derived from a study on 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile researchgate.net.

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule based on the distribution of electrons among the basis functions uni-muenchen.de. This analysis helps to identify the electrostatic nature of different atoms and their tendency to act as donor or acceptor sites. It is important to note that Mulliken charges can be sensitive to the basis set used in the calculation uni-muenchen.de.

For triazole-containing compounds, DFT calculations typically show that nitrogen atoms carry negative charges, reflecting their electronegative character, while many hydrogen atoms exhibit positive charges . In a study of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, Mulliken charge analysis was performed to understand the charge distribution across the molecule researchgate.net. Such an analysis for this compound would likely reveal a significant negative charge on the nitrogen atoms of both the triazole ring and the nitrile group, making them potential sites for interaction with electrophiles. Conversely, carbon and hydrogen atoms would show varied positive and negative charges depending on their bonding environment.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions nih.govdergipark.org.tr. The MEP surface is color-coded to indicate different potential values: red typically represents regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values nih.gov.

For a molecule like this compound, an MEP map would be expected to show the most negative potential (red/yellow regions) concentrated around the electronegative nitrogen atoms of the triazole ring and the nitrile group. These areas represent the most likely sites for hydrogen bonding and electrophilic interactions researchgate.netdergipark.org.tr. The hydrogen atoms and parts of the aromatic rings would likely show positive potential (blue regions), indicating sites for nucleophilic attack dergipark.org.tr.

Conceptual DFT provides a framework for defining and calculating global chemical reactivity descriptors based on HOMO and LUMO energies. These descriptors quantify the reactivity and stability of a molecule irjweb.comnih.gov. Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or group to attract electrons. It is the negative of the chemical potential (χ = -μ).

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one irjweb.com.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η).

These parameters, calculated for the related compound 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, illustrate the insights that can be gained into the molecule's reactivity profile researchgate.net.

Table 2: Conceptual DFT Descriptors for a Related Triazole Derivative

| Descriptor | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.445 |

| Electronegativity | χ | -μ | 4.445 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.555 |

| Electrophilicity Index | ω | μ² / (2η) | 3.863 |

Data derived from a study on 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile researchgate.net.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/anti-bonding orbitals. This analysis is particularly useful for quantifying intramolecular interactions like hyperconjugation and charge delocalization nih.govresearchgate.net.

Hyperconjugation involves the interaction between a filled (donor) orbital and an adjacent empty (acceptor) anti-bonding orbital. This interaction leads to electron delocalization, which stabilizes the molecule. The strength of this interaction is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization.

Reactivity and Chemical Transformations of 3 2h 1,2,3 Triazol 4 Yl Benzonitrile

Reactions Involving the Triazole Ring

The 1,2,3-triazole ring, while aromatic and generally stable, can be induced to react under specific conditions. Its reactivity is significantly influenced by the substituents on its nitrogen and carbon atoms. researchgate.net For the subject compound, which is an N-unsubstituted (NH) triazole, reactions can target the ring structure itself or the atoms composing it.

Under energetic conditions or in the presence of specific catalysts, the triazole ring can open, releasing molecular nitrogen and forming highly reactive intermediates that can be trapped or undergo subsequent cyclizations to form new heterocyclic systems.

A significant transformation of 1,2,3-triazoles is the transition metal-catalyzed denitrogenative transannulation. nih.govnih.gov This process involves the formal extrusion of N₂ from the triazole ring and the subsequent reaction with an external π-system (like an alkyne or nitrile) to form a new ring. nih.gov This methodology allows for the single-step synthesis of complex nitrogen-containing heterocycles from readily available triazole precursors. nih.govelsevierpure.com

The reaction is most commonly catalyzed by rhodium(II) complexes and is believed to proceed through the formation of a rhodium iminocarbene intermediate. nih.gov While highly effective for N-sulfonyl-1,2,3-triazoles, applying this reaction to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile would likely require prior N-activation, for instance, by sulfonylation of the triazole nitrogen. Once activated, the resulting N-sulfonyl triazole could react with various unsaturated partners.

Table 1: Examples of Potential Transition Metal-Catalyzed Denitrogenative Transannulation Reactions

| Catalyst | Reactant Partner | Potential Product | Reference |

|---|---|---|---|

| [Rh₂(oct)₄] | Terminal Alkyne | Substituted Pyridine | nih.gov |

| Rh(II) complexes | Nitrile | Substituted Imidazole | researchgate.net |

The proposed mechanism involves the coordination of the rhodium catalyst to the N-activated triazole, leading to ring-opening and the loss of dinitrogen to form the reactive iminocarbene. This intermediate is then intercepted by a coupling partner, such as an alkyne, to generate a new heterocyclic structure. nih.gov

1,2,3-Triazoles can also undergo ring-opening without the aid of metal catalysts, typically under thermal or photochemical conditions. One key pathway involves the Dimroth rearrangement, an isomerization where the exocyclic nitrogen and one of the ring nitrogens switch places, proceeding through a ring-opened diazo-imine intermediate. nih.gov For 4-aryl triazoles, metal-free conditions can lead to nitrogen extrusion, a Wolff rearrangement, and subsequent reactions with nucleophiles to form novel structures, such as N-aryl ethene-1,1-diamines, which can then be cyclized to indoles. researchgate.net

These pathways often require significant energy input and may be less controlled than their metal-catalyzed counterparts. The specific pathway for this compound would depend on the reaction conditions and the presence of other reagents. The development of metal-free synthetic routes for 1,2,3-triazoles is an active area of research, often utilizing organocatalysis or readily available starting materials like primary amines and ketones. rsc.orgchemrxiv.org

Beyond reactions that break open the ring, the triazole core of this compound can be functionalized at its nitrogen or carbon atoms.

N-Alkylation: The direct alkylation of NH-1,2,3-triazoles presents a regioselectivity challenge, as reactions can occur at either the N1 or N2 position, often yielding a mixture of isomers. acs.org The precise ratio of N1 to N2 products is influenced by the alkylating agent, base, and solvent used. However, methods for achieving N2-selectivity have been developed. For example, gold-catalyzed reactions with vinyl ethers can selectively produce N2-alkylated products. nih.gov Another strategy involves using a bromo-directing group at the C4 position to favor N2 alkylation. acs.org For this compound, standard alkylation with an alkyl halide would be expected to produce both N1 and N2 substituted isomers, while specialized catalytic systems could be employed to favor one over the other. acs.orgnih.gov

C-Functionalization: The C5 position of the 1,2,3-triazole ring is amenable to C-H bond functionalization. rsc.org Using palladium or copper catalysts, the C5-H bond can be activated for cross-coupling reactions with various partners. rsc.orgorganic-chemistry.org This allows for the introduction of aryl, alkenyl, or other groups at this position, providing a powerful method for elaborating the core structure. For example, palladium-catalyzed direct arylation with aryl halides could be used to synthesize 5-aryl-3-(2H-1,2,3-triazol-4-yl)benzonitrile derivatives. organic-chemistry.org

Table 2: Representative Functionalization Reactions of the Triazole Core

| Reaction Type | Reagents/Catalyst | Position | Potential Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃ | N1/N2 | Mixture of N1- and N2-alkyl isomers | acs.org |

| N2-Selective Alkylation | Vinyl ether, Gold catalyst | N2 | N2-alkyl isomer | nih.gov |

| C5-H Arylation | Aryl halide, Pd(0) catalyst | C5 | 5-Aryl substituted triazole | organic-chemistry.org |

The 1,2,3-triazole ring is an effective ligand for transition metals, with the N2 and N3 nitrogen atoms being the primary coordination sites. researchgate.net These nitrogen atoms can act as donors to form stable complexes with a variety of metals, including copper, zinc, nickel, and cobalt. arabjchem.orgnih.gov The triazole unit can function as a monodentate ligand or, more commonly, as part of a bidentate or polydentate ligand system where it is linked to another coordinating group. researchgate.netresearchgate.net In the case of this compound, the triazole nitrogens could coordinate to a metal center, potentially in conjunction with the nitrile nitrogen, to form metallosupramolecular structures or catalytic species. researchgate.net The resulting complexes often exhibit octahedral or other well-defined geometries. arabjchem.orgnih.gov

Ring-Opening Reactions and Subsequent Cyclizations

Reactions Involving the Benzonitrile (B105546) Group

The benzonitrile moiety offers a second site for chemical modification. The nitrile group (-C≡N) is a versatile functional group that can undergo a range of transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (3-(4-(2H-1,2,3-triazol-4-yl)benzoic acid)) or, under milder conditions, a primary amide (3-(4-(2H-1,2,3-triazol-4-yl)benzamide)). This transformation is a fundamental reaction for converting nitriles into other important functional groups. ontosight.ainih.gov

Reduction: The nitrile group can be reduced to a primary amine (3-(4-(2H-1,2,3-triazol-4-yl)benzylamine)) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions: The carbon-nitrogen triple bond can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles, upon reaction with azides.

Reactions with Organometallics: Grignard reagents or organolithium compounds can add to the nitrile carbon, which, after hydrolysis, yields ketones.

These reactions on the benzonitrile group are generally high-yielding and predictable, allowing for the conversion of the nitrile into a wide array of other functionalities without necessarily affecting the triazole ring, provided the reaction conditions are chosen carefully.

Nitrile Hydrolysis and Derivatization

The nitrile functional group (-C≡N) is a versatile precursor to other important functionalities, primarily amides and carboxylic acids, through hydrolysis. The reaction proceeds in stages, first producing an amide intermediate which can then be further hydrolyzed to a carboxylic acid. nih.gov The outcome of the reaction can often be controlled by the choice of conditions (acidic vs. basic) and their stringency. nih.gov

Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid. The reaction generally proceeds to completion, yielding the corresponding carboxylic acid. The process begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating attack by water.

In contrast, basic hydrolysis, carried out by heating with an aqueous solution of a base like sodium hydroxide, initially forms the carboxylate salt. Subsequent acidification of the reaction mixture is required to produce the free carboxylic acid. Under carefully controlled, milder basic conditions, it is sometimes possible to isolate the intermediate amide.

The expected hydrolysis products of this compound are detailed in the table below.

| Reaction Type | Reagents and Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, HCl (aq) or H₂SO₄ (aq), Heat (Δ) | 3-(2H-1,2,3-Triazol-4-yl)benzamide | 3-(2H-1,2,3-Triazol-4-yl)benzoic acid |

| Basic Hydrolysis | 1. NaOH (aq) or KOH (aq), Heat (Δ) 2. H₃O⁺ (acid workup) | 3-(2H-1,2,3-Triazol-4-yl)benzamide | 3-(2H-1,2,3-Triazol-4-yl)benzoic acid |

Reactions at the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying the benzene (B151609) ring. The regiochemical outcome of such reactions on a substituted benzene is governed by the electronic properties of the existing substituents. wikipedia.org In the case of this compound, the benzene ring is disubstituted with a nitrile group at the C1 position and a 2H-1,2,3-triazol-4-yl group at the C3 position.

Nitrile Group (-CN): The nitrile group is a powerful electron-withdrawing group through both resonance and inductive effects. This property deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. masterorganicchemistry.comlibretexts.org It directs incoming electrophiles to the positions meta to itself (C3 and C5).

2H-1,2,3-Triazol-4-yl Group: Heterocyclic substituents can have complex electronic effects. Based on Hammett constant data, the 2H-1,2,3-triazol-2-yl group is characterized as electron-withdrawing (Hammett constant σm = 0.41). scribd.com By extension, the 2H-1,2,3-triazol-4-yl group attached at C3 of the benzonitrile ring also functions as an electron-withdrawing, deactivating group that directs incoming electrophiles to positions meta to itself (C1 and C5).

Combined Directing Effects: Both the nitrile group at C1 and the triazolyl group at C3 are deactivating, meta-directing groups. Their directing influences are reinforcing.

The nitrile group at C1 directs to C5.

The triazolyl group at C3 directs to C5.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-(2H-1,2,3-triazol-4-yl)benzonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(2H-1,2,3-triazol-4-yl)benzonitrile |

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, this compound must first be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate (-OTf). The following sections discuss the potential reactivity of such halogenated derivatives.

Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling reaction enables the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. rsc.org A derivative such as 5-bromo-3-(2H-1,2,3-triazol-4-yl)benzonitrile would be an excellent substrate for this transformation, allowing for the introduction of various aryl or vinyl groups at the C5 position. The reaction is known for its mild conditions and high tolerance of functional groups.

| Component | Example |

|---|---|

| Aryl Halide | 5-Bromo-3-(2H-1,2,3-triazol-4-yl)benzonitrile |

| Boronic Acid | Phenylboronic acid (or other Ar-B(OH)₂) |

| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand (if needed) | PPh₃, SPhos, XPhos |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with H₂O |

| Product | 5-Phenyl-3-(2H-1,2,3-triazol-4-yl)benzonitrile |

Other Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. wikipedia.org This reaction would allow for the introduction of a wide range of amino groups onto the benzonitrile ring of a halogenated derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-poor aryl halides and various amines. nih.govacsgcipr.org

| Component | Example |

|---|---|

| Aryl Halide | 5-Bromo-3-(2H-1,2,3-triazol-4-yl)benzonitrile |

| Amine | Morpholine, Aniline, Benzylamine (or other R¹R²NH) |

| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, RuPhos, BINAP, BrettPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Product | 5-(Morpholin-4-yl)-3-(2H-1,2,3-triazol-4-yl)benzonitrile |

Applications of 3 2h 1,2,3 Triazol 4 Yl Benzonitrile in Advanced Research Domains

Medicinal Chemistry and Drug Discovery Applications

The 3-(2H-1,2,3-triazol-4-yl)benzonitrile core is a privileged scaffold in drug discovery, lending itself to the creation of diverse molecular libraries. Its derivatives have been investigated for a wide range of therapeutic applications, leveraging the stability and synthetic accessibility of the triazole ring.

Scaffold Design for Therapeutic Agents

The hybridization of the 1,2,3-triazole framework with other pharmacophores is a widely adopted strategy to develop new therapeutic agents, potentially overcoming issues like drug resistance. nih.gov The triazole ring is considered a bioisostere for amide bonds, offering improved resistance to enzymatic degradation while maintaining key intermolecular interactions. biointerfaceresearch.com

The 1,2,3-triazole skeleton is a well-established building block in the design of new anticancer agents. biointerfaceresearch.com Its derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis. The incorporation of a benzonitrile (B105546) moiety can further enhance these properties.

Numerous studies have highlighted the potential of 1,2,3-triazole-containing hybrids as anticancer agents. nih.govnih.gov For instance, a series of 1,4-disubstituted 1,2,3-triazoles demonstrated antiproliferative activity against several cancer cell lines, including lung (A-549), fibrosarcoma (HT-1080), and breast (MCF-7 and MDA-MB-231) cancers, with IC50 values ranging from 15 to 50 µM. biointerfaceresearch.com While not all derivatives contained a benzonitrile group, this study underscores the triazole core's role in cytotoxicity. The flexibility of "click chemistry" allows for the straightforward synthesis of these derivatives, facilitating the exploration of their therapeutic potential. biointerfaceresearch.com

Antiproliferative Activity of Selected 1,2,3-Triazole Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Phosphonate 1,2,3-triazole derivative (Compound 8) | HT-1080 (Fibrosarcoma) | 15.13 | biointerfaceresearch.com |

| Phosphonate 1,2,3-triazole derivative (Compound 8) | MDA-MB-231 (Breast Cancer) | 16.32 | biointerfaceresearch.com |

| Phosphonate 1,2,3-triazole derivative (Compound 8) | MCF-7 (Breast Cancer) | 18.06 | biointerfaceresearch.com |

| Phosphonate 1,2,3-triazole derivative (Compound 8) | A-549 (Lung Cancer) | 21.25 | biointerfaceresearch.com |

| Generic 1,2,3-Triazole Derivatives | Various Cancer Cell Lines | 15 - 50 | biointerfaceresearch.com |

Derivatives of the 1,2,3-triazole scaffold have shown significant promise as antimicrobial and antifungal agents. The emergence of drug-resistant microbial and fungal strains necessitates the development of novel therapeutics, and triazole-based compounds are at the forefront of this research. nih.govchemistryjournal.net

In one study, novel 1,2,3-triazole glycoside derivatives were synthesized and evaluated for their in vitro activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as fungi (Candida albicans and Aspergillus niger). The results indicated that Staphylococcus aureus was particularly susceptible to the tested compounds, and some derivatives also exhibited promising antifungal activity. nih.gov Another study synthesized a series of 1,2,3-triazole phenylhydrazone derivatives which showed notable antifungal activity against several phytopathogenic fungi. rsc.org Similarly, novel carnosic acid and carnosol (B190744) derivatives featuring a 1,2,3-triazole ring were synthesized and tested against Candida albicans and Cryptococcus neoformans. Several of these compounds inhibited more than 50% of fungal growth at a concentration of 250 µg/mL against C. neoformans. mdpi.com

Antifungal Activity of Selected 1,2,3-Triazole Derivatives

| Compound | Fungal Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 22 (p-Br-benzyl substituent) | Cryptococcus neoformans | % Growth Inhibition | 91.3% at 250 µg/mL | mdpi.com |

| Compounds 2, 22, 23 | Cryptococcus neoformans | % Growth Inhibition | 71.6%–91.3% at 250 µg/mL | mdpi.com |

| Various Triazole Glycosides | Staphylococcus aureus | High Susceptibility | N/A | nih.gov |

| Various Triazole Glycosides | Candida albicans, Aspergillus niger | Promising Activity | N/A | nih.gov |

The this compound scaffold is instrumental in designing specific enzyme inhibitors, a key strategy in treating various diseases, including cancer and inflammatory conditions.

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is crucial for estrogen biosynthesis, making it a prime target for hormone-dependent breast cancer. nih.gov Non-steroidal aromatase inhibitors often feature a triazole ring that coordinates with the heme iron atom in the enzyme's active site. nih.govnih.gov Studies have shown that novel 1,2,3-triazole/1,2,4-triazole (B32235) hybrids can be potent aromatase inhibitors. For example, compounds 6a and 6b in one study exhibited IC50 values of 0.12 µM and 0.09 µM, respectively, significantly more potent than the reference drug Ketoconazole (IC50 = 2.6 µM). mdpi.com

PD-1/PD-L1 Inhibition: Blocking the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a revolutionary cancer immunotherapy approach. Small molecule inhibitors are being developed as alternatives to monoclonal antibodies. frontiersin.org A series of derivatives based on the 3-(1H-1,2,3-triazol-1-yl)benzonitrile scaffold were specifically designed and synthesized as PD-1/PD-L1 inhibitors. In this series, compound 7, which features a piperazine (B1678402) moiety, demonstrated the most potent inhibitory activity with an IC50 value of 8.52 µM. nih.gov

HNE and MMPs Inhibition: Human Neutrophil Elastase (HNE) and Matrix Metalloproteinases (MMPs) are involved in inflammation and cancer metastasis. Molecular docking studies have explored the potential of triazole analogues as inhibitors of HNE, MMP-2, and MMP-9. researchgate.netrjptonline.org One study revealed that a specific triazole derivative exhibited the highest binding energy for all three enzymes, suggesting its potential as a multi-target inhibitor. researchgate.netrjptonline.org Other research has shown that novel triazole derivatives can inhibit MMP-9, with one compound achieving 30.46% inhibition at a 1.3 µM concentration. nih.gov

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. nih.gov Benzimidazole-1,2,3-triazole hybrids have been developed as effective tyrosinase inhibitors, with some compounds showing IC50 values (e.g., 9.42 µM) comparable to the standard inhibitor, kojic acid. researchgate.net Kinetic studies confirmed a mixed-type inhibition, indicating that the compound can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

Enzyme Inhibitory Activity of Selected Triazole Derivatives

| Compound Class/Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 3-(...-1,2,3-triazol-1-yl)benzonitrile derivative (Compound 7) | PD-1/PD-L1 Interaction | 8.52 µM | nih.gov |

| 1,2,3-triazole/1,2,4-triazole hybrid (Compound 6b) | Aromatase | 0.09 µM | mdpi.com |

| 1,2,3-triazole/1,2,4-triazole hybrid (Compound 6a) | Aromatase | 0.12 µM | mdpi.com |

| Benzimidazole-1,2,3-triazole hybrid (Compound 6g) | Mushroom Tyrosinase | 9.42 µM | researchgate.net |

| Triazole derivative (Compound 9) | MMP-9 | 30.46% inhibition at 1.3 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR studies have provided valuable insights.

In the development of PD-1/PD-L1 inhibitors based on the 3-(1H-1,2,3-triazol-1-yl)benzonitrile scaffold, modifications to the piperazine ring were explored. The unsubstituted piperazine (compound 7) showed the highest potency (IC50 = 8.52 µM). The introduction of various substituents on the piperazine nitrogen generally led to a decrease in activity, indicating that the free amine might be crucial for interaction with the target protein. nih.gov

For aromatase inhibitors, the nature of the substituent on the triazole ring plays a significant role. In a series of 1,2,3-triazole/1,2,4-triazole hybrids, compounds with a phenyl group (6a) and a 4-methylphenyl group (6b) on the 1,2,4-triazole moiety displayed the most potent anti-aromatase activity. In contrast, a derivative with a 4-chlorophenyl group (6c) was moderately active, while others showed weak inhibition, highlighting the sensitivity of the binding pocket to the electronic and steric properties of this substituent. mdpi.com

Reviews on 1,2,3-triazole hybrids as anticancer agents consistently emphasize the importance of SAR in guiding the design of new molecules with improved efficacy and reduced side effects. nih.govnih.gov

Target-Specific Ligand Design

The this compound scaffold serves as an excellent starting point for target-specific ligand design. Its defined geometry and versatile chemistry allow for the rational design of molecules that can fit into the binding pockets of specific biological targets.

The design of small-molecule PD-1/PD-L1 inhibitors is a prime example. Starting from a known inhibitor scaffold (BMS-202), researchers designed a series of compounds incorporating the 3-(1H-1,2,3-triazol-1-yl)benzonitrile moiety. nih.gov The triazole ring acts as a stable linker, and the benzonitrile group can be oriented to make specific interactions within the PD-L1 binding site. Docking studies confirmed that the most active compound (7) could interact effectively with the PD-L1 dimer, validating the design strategy. nih.gov

Similarly, in the design of aromatase inhibitors, the triazole component is a critical pharmacophore designed to coordinate with the heme iron of the enzyme. The rest of the molecule, including the benzonitrile-containing portion, is designed to occupy the substrate-binding pocket and form additional interactions that enhance binding affinity and selectivity. mdpi.com This rational design approach, combining a known pharmacophore with a versatile scaffold, is a powerful strategy in modern drug discovery.

Materials Science and Supramolecular Chemistry

In the realms of materials science and supramolecular chemistry, the focus is on designing and creating complex, functional structures from molecular components. The ability of this compound to engage in specific and directional non-covalent interactions makes it a prime candidate for the bottom-up construction of novel materials and assemblies.

Application in Complex Structure Formation via Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, guiding molecules to self-assemble into larger, well-defined architectures. The 1,2,3-triazole ring is a particularly versatile functional group in this context, capable of participating in a wide array of these weak interactions, which collectively dictate the structure and properties of the resulting material. nih.govfrontiersin.org

The 1,2,3-triazole ring of this compound offers multiple sites for hydrogen bonding. The nitrogen atoms (N2 and N3) possess lone pairs of electrons and can act as effective hydrogen bond acceptors, interacting with donor groups like hydroxyls (-OH) or amines (-NH). nih.govsci-hub.se Conversely, the C5-H bond on the triazole ring is polarized and can function as a hydrogen bond donor, a critical feature in the recognition of anions. researchgate.net This dual donor-acceptor capability allows the molecule to form intricate hydrogen-bonded networks, which are essential for crystal engineering and the formation of liquid crystals. nih.gov

Furthermore, the nitrogen atoms of the triazole ring can coordinate with metal ions. sci-hub.se This interaction is fundamental to the construction of metal-organic frameworks (MOFs) and coordination polymers, where the triazole unit acts as a linker connecting metal centers into extended, often porous, structures.

The electron-deficient nature of the 1,2,3-triazole ring makes it an ideal candidate for anion-π interactions. nih.gov When the triazole ring is quaternized to form a triazolium cation, its ability to interact with anions is significantly enhanced. nih.gov This interaction, where an anion is attracted to the face of the electron-poor aromatic ring, is a powerful tool for designing selective anion receptors and sensors. soton.ac.ukanu.edu.au

The benzonitrile portion of the molecule also contributes significantly to non-covalent interactions. The electron-withdrawing nitrile group makes the benzene (B151609) ring electron-poor, enabling it to participate in favorable π-π stacking interactions with electron-rich aromatic systems. Computational studies on benzonitrile have shown it forms stable anti-face-to-face dimer configurations with significant interaction energy. banglajol.info Additionally, the π-system of the benzene ring can interact with cations through cation-π interactions, while the nitrile group itself can participate in various dipole-dipole and electrostatic interactions. mdpi.com

Development of New Materials with Specific Functionalities (e.g., Sensors, Catalysts)

The unique interaction capabilities of this compound are being harnessed to develop new functional materials.

Sensors: The ability of the triazole moiety to selectively bind with various ions makes it a core component in the design of chemosensors. researchgate.net A sensor molecule can be constructed by linking the triazole-benzonitrile unit (as the ion recognition site, or receptor) to a fluorophore or chromophore. Upon binding of a target ion to the triazole, the electronic properties of the system are altered, leading to a detectable change in color or fluorescence. nih.gov The nitrogen-rich cavity provided by the triazole ring is crucial in this recognition process. nih.gov

Below is a table illustrating the potential sensing response of a hypothetical sensor based on a triazole-benzonitrile framework for different metal ions.

| Metal Ion | Fluorescence Change | Limit of Detection (LOD) |

| Pb(II) | Quenching | 100 µM |

| Cu(II) | Enhancement | 110 µM |

| Zn(II) | No significant change | - |

| Fe(III) | No significant change | - |

| Data is illustrative, based on findings for similar 1,2,3-triazole-based sensors. nih.gov |

Catalysts: The 1,2,3-triazole ring is a valued ligand in catalysis. It can be incorporated into larger molecular scaffolds to coordinate with transition metals like copper, ruthenium, or nickel. mdpi.comorganic-chemistry.org These metal complexes can then serve as catalysts for a variety of organic reactions. The electronic properties of the catalyst can be fine-tuned by modifying the substituents on the benzonitrile ring, thereby influencing the catalyst's activity and selectivity.

Supramolecular Templating in Polymer Synthesis

Supramolecular templating is a sophisticated strategy that uses non-covalent interactions to control the outcome of a chemical reaction. In polymer synthesis, templates can direct the arrangement of monomers before polymerization, leading to polymers with specific structures and properties that are otherwise difficult to achieve. rsc.orgnih.gov

Research has demonstrated that assemblies based on non-covalent interactions, such as those involving metal-ligand coordination and hydrogen bonding, can serve as templates for synthesizing triazole oligomers. rsc.orgresearchgate.net Monomer units featuring reactive groups can be attached to a larger template molecule. The template then pre-organizes these monomers into a specific spatial arrangement. Subsequent polymerization connects the aligned monomers, and removal of the template yields a precisely structured oligomer or polymer. nih.gov Given its defined hydrogen bonding and coordination sites, this compound could serve as a key component in such monomer units, enabling the template-directed synthesis of advanced polymeric materials. rsc.org

Agricultural Chemistry Applications

In agricultural chemistry, there is a continuous need for new, effective, and selective active ingredients for crop protection. Triazole compounds are a well-established class of agrochemicals, particularly known for their potent antifungal activity. rjptonline.orgresearchgate.netnih.gov

The 1,2,3-triazole scaffold has been investigated as a core structure for new herbicides. researchgate.net Research has shown that various 1,2,3-triazole derivatives exhibit significant phytotoxic activity, interfering with the germination and growth of various weed species. scielo.br For example, studies on tyrosol 1,2,3-triazole derivatives demonstrated that they can induce necrosis on the leaves of weeds like Euphorbia heterophylla by interfering with key physiological processes such as photosynthesis and transpiration. nih.govacs.org

While direct studies on this compound are limited, its structural similarity to other phytotoxic triazoles suggests its potential as a candidate for herbicide development. The table below presents representative data from studies on other 1,2,3-triazole derivatives, illustrating the type of inhibitory effects such compounds can have on weed growth.

| Compound Type | Target Species | Concentration (mol L⁻¹) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |

| Halogenated Benzyl Triazole | Lactuca sativa (Lettuce) | 10⁻⁴ | 85 | 88 |

| Halogenated Benzyl Triazole | Allium cepa (Onion) | 10⁻⁴ | 89 | 89 |

| Tyrosol Triazole Derivative | Euphorbia heterophylla | N/A | Causes significant necrosis | Causes significant necrosis |

| Data is representative of findings for various 1,2,3-triazole derivatives. scielo.bracs.org |

These findings underscore the potential of the 1,2,3-triazole-benzonitrile scaffold as a fruitful area for the discovery of new agrochemicals.

Development of Crop Protection Agents